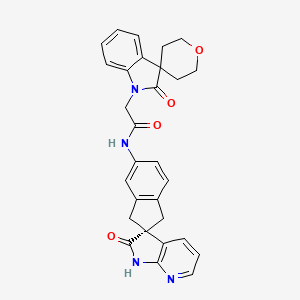

CGRP antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26N4O4 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide |

InChI |

InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1 |

InChI Key |

HGRHCVKYWPUJJT-LJAQVGFWSA-N |

Isomeric SMILES |

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Canonical SMILES |

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of CGRP Antagonists

This technical guide provides a comprehensive overview of the synthesis and purification methods for two distinct classes of Calcitonin Gene-Related Peptide (CGRP) antagonists: the small molecule antagonist ubrogepant and a representative peptide-based antagonist, (34Pro,35Phe)CGRP27–37. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways.

Introduction to CGRP Antagonists

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine. CGRP antagonists are a class of drugs that block the CGRP receptor, thereby mitigating the inflammatory cascade and pain signaling associated with migraine attacks. This guide focuses on the chemical synthesis and purification of two prominent examples of CGRP antagonists.

Small Molecule CGRP Antagonist: Ubrogepant

Ubrogepant is an orally available small molecule CGRP receptor antagonist approved for the acute treatment of migraine. Its synthesis is a multi-step process involving the convergent assembly of two key chiral fragments.

Synthesis of Ubrogepant

The synthesis of ubrogepant is achieved through a convergent route, culminating in the amide coupling of an aminopiperidinone fragment and a spirocyclic carboxylic acid fragment.[1][2] A scalable and asymmetric synthesis has been developed to produce this complex molecule efficiently.[2]

Part A: Synthesis of the Aminopiperidinone Fragment [1][3]

-

Enzymatic Dynamic Kinetic Resolution: A key step involves a transaminase-induced dynamic kinetic resolution to produce a piperidinone intermediate. This reaction sets two stereocenters with high diastereoselectivity (dr > 60:1). The reaction is carried out using the engineered transaminase ATA-426 in a borate buffer at pH 10.5, with isopropylamine as the amine donor, in a DMSO/water mixture at 55°C for 24 hours.

-

N-Trifluoroethylation: The resulting piperidinone is N-alkylated with a trifluoroethyl group.

-

Boc Deprotection and Crystallization-Induced Diastereomeric Transformation: The Boc protecting group is removed, and the final chiral center is set via a crystallization-induced diastereomeric transformation to yield the desired aminopiperidinone fragment as a crystalline salt in high diastereomeric purity.

Part B: Synthesis of the Spirocyclic Carboxylic Acid Fragment

-

Asymmetric Spirocyclization: The chiral spiro acid intermediate is prepared using an asymmetric spirocyclization reaction. This key step is catalyzed by a novel doubly quaternized phase-transfer catalyst, which allows for the construction of the chiral quaternary center with high enantioselectivity.

Part C: Final Assembly of Ubrogepant

-

Amide Coupling: The aminopiperidinone salt is converted to the free base and then coupled with the spirocyclic carboxylic acid. The amide bond formation is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) in a mixture of acetonitrile and water. The reaction is typically stirred at room temperature for 6-12 hours. The final product, ubrogepant, is then isolated.

Purification of Ubrogepant

The final purification of ubrogepant is typically achieved through crystallization.

-

Dissolution: Crude ubrogepant (e.g., 45 g) is dissolved in methanol (135 ml) at a temperature of 40-45°C.

-

Filtration: The solution is filtered through a hyflow bed to remove any particulate matter and the bed is washed with additional methanol.

-

Precipitation: The filtrate is cooled to 25-30°C, and water (450 ml) is added to precipitate the amorphous form of ubrogepant.

-

Isolation and Drying: The precipitated solid is filtered, washed with water, and then dried to yield the purified amorphous ubrogepant.

Quantitative Data for Ubrogepant Synthesis and Purification

| Step | Description | Yield | Purity/Diastereomeric Ratio | Reference |

| Synthesis | ||||

| 1 | Enzymatic Dynamic Kinetic Resolution | 92% Assay Yield | syn/anti > 60:1 | |

| 2 | Boc Deprotection and Salt Formation | 96% | 4:1 dr (favoring β-isomer) | |

| 3 | Final Amide Coupling | 95% from aminopiperidinone fragment | High | |

| Purification | ||||

| 1 | Crystallization from Methanol/Water | 93.3% (42g from 45g) | >99% |

Diagrams for Ubrogepant Synthesis and Purification

Caption: Convergent synthetic route for Ubrogepant.

Caption: Purification workflow for Ubrogepant.

Peptide-Based CGRP Antagonist: (34Pro,35Phe)CGRP27–37

Peptide-based CGRP antagonists are typically derived from truncated fragments of the native CGRP peptide. (34Pro,35Phe)CGRP27–37 is a potent antagonist where proline and phenylalanine have been substituted at positions 34 and 35, respectively. These peptides are synthesized using solid-phase peptide synthesis (SPPS).

Synthesis of (34Pro,35Phe)CGRP27–37

Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (in this case, the residue corresponding to position 37) is coupled to the resin. For subsequent couplings, the Fmoc-protected amino acid (3 equivalents) is activated with a coupling reagent like HOBt/DIC (3 equivalents each) and added to the deprotected resin-bound peptide. The coupling reaction is allowed to proceed for at least 2 hours.

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the newly added amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (90:2.5:2.5 v/v), for 2 hours.

-

Precipitation: The cleaved peptide is precipitated from the cleavage solution by adding cold diethyl ether. The precipitate is collected by centrifugation and washed with cold ether.

Purification of (34Pro,35Phe)CGRP27–37

The crude synthetic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A preparative C18 column (e.g., Waters XSelect Peptide CSH C18, 5 µm, 19 mm x 250 mm) is used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient is applied to elute the peptide. A typical gradient for peptide purification might be from a low percentage of mobile phase B to a higher percentage over a set period (e.g., 20-60% B over 40 minutes). The optimal gradient is determined using analytical HPLC first.

-

Flow Rate: The flow rate is scaled up from the analytical method. For a 19 mm ID column, a flow rate of around 15-20 mL/min is common.

-

Detection: The peptide elution is monitored by UV absorbance at 215-230 nm.

-

Fraction Collection: Fractions containing the desired peptide are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: Fractions with the desired purity (>95%) are pooled, the acetonitrile is removed under vacuum, and the remaining aqueous solution is lyophilized to obtain the purified peptide as a fluffy white powder.

Quantitative Data for Peptide Synthesis and Purification

| Step | Description | Typical Yield (Crude) | Typical Purity (Final) | Reference |

| Synthesis | ||||

| 1 | Solid-Phase Peptide Synthesis | 50-70% | N/A | |

| Purification | ||||

| 1 | Preparative RP-HPLC | 10-30% (of crude) | >95% |

CGRP Signaling Pathway

CGRP exerts its effects by binding to a G-protein coupled receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of this receptor triggers intracellular signaling cascades.

Caption: CGRP receptor signaling pathways.

References

In vitro characterization of "CGRP antagonist 1"

Disclaimer

The compound "CGRP antagonist 1" is a placeholder and does not correspond to a specific, publicly documented molecule. To fulfill the request for a detailed technical guide, this document utilizes data from a well-characterized CGRP antagonist, Rimegepant , as a representative example. The experimental protocols and data presented are based on published literature for Rimegepant and are intended to serve as a comprehensive illustration of the in vitro characterization process for a CGRP receptor antagonist.

In Vitro Characterization of a CGRP Antagonist: A Technical Guide

This technical guide provides a detailed overview of the in vitro characterization of a potent, small-molecule CGRP receptor antagonist, herein referred to as "this compound" (using Rimegepant as a representative example). This document is intended for researchers, scientists, and drug development professionals engaged in the study of CGRP-mediated signaling and the development of novel therapeutics for migraine and related disorders.

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine. It is a potent vasodilator and is involved in pain transmission. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). Antagonism of the CGRP receptor has emerged as a successful therapeutic strategy for the acute and preventive treatment of migraine. This guide details the in vitro pharmacological characterization of a competitive CGRP receptor antagonist.

Data Summary

The in vitro properties of "this compound" have been assessed through various assays to determine its binding affinity and functional potency at the human CGRP receptor. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Radioligand/Agonist | Reference |

| Binding Affinity (Ki) | 0.027 nM | Radioligand Binding Assay | SK-N-MC | [¹²⁵I]CGRP | |

| Functional Potency (IC₅₀) | 0.14 nM | cAMP Functional Assay | SK-N-MC | α-CGRP | |

| Receptor Occupancy (pA₂) | 9.7 | Schild Analysis | SK-N-MC | α-CGRP | |

| Selectivity | >10,000-fold vs AM₁ | Amylin₁ (AMY₁) Receptor Binding Assay | HEK293 | [¹²⁵I]Amylin | |

| Selectivity | >10,000-fold vs AM₂ | Amylin₂ (AMY₂) Receptor Binding Assay | HEK293 | [¹²⁵I]Amylin |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of "this compound" for the human CGRP receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor, are cultured to confluence. The cells are harvested, and a crude membrane preparation is prepared by homogenization and centrifugation.

-

Assay Conditions: The binding assay is performed in a 96-well plate format. Membrane preparations are incubated with the radioligand [¹²⁵I]CGRP at a final concentration of 25 pM.

-

Competition Binding: "this compound" is added at increasing concentrations to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The reaction is incubated at room temperature for 90 minutes to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter plate.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of "this compound" that inhibits 50% of the specific binding of [¹²⁵I]CGRP (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC₅₀) of "this compound" in inhibiting CGRP-mediated signaling.

Methodology:

-

Cell Culture: SK-N-MC cells are seeded in 96-well plates and cultured overnight.

-

Antagonist Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of "this compound" for 30 minutes at 37°C.

-

Agonist Stimulation: The CGRP agonist, α-CGRP, is added at a final concentration equivalent to its EC₈₀ (the concentration that elicits 80% of the maximal response) and incubated for 15 minutes at 37°C. A phosphodiesterase inhibitor, such as IBMX, is included to prevent the degradation of cAMP.

-

cAMP Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit.

-

Data Analysis: The concentration of "this compound" that produces a 50% inhibition of the CGRP-stimulated cAMP production (IC₅₀) is determined by fitting the data to a four-parameter logistic equation.

Visualizations

Caption: Canonical CGRP receptor signaling cascade via Gαs and adenylyl cyclase.

Caption: Competitive antagonism at the CGRP receptor blocks agonist binding.

Caption: Workflow for determining binding affinity and functional potency.

An In-depth Technical Guide to the Binding Affinity and Kinetics of Ubrogepant, a CGRP Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the binding characteristics of Ubrogepant, an orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for the acute treatment of migraine.[1][2] The document covers quantitative binding affinity and functional potency, the methodologies used for their determination, and the underlying signaling pathways of the CGRP receptor.

Introduction to the CGRP Receptor and Ubrogepant

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide implicated in the pathophysiology of migraine.[3] It is released from sensory nerves, particularly trigeminal ganglion cells, and is a potent vasodilator.[4] CGRP mediates its effects through a unique G protein-coupled receptor (GPCR) that is a heteromeric complex of three proteins:

-

Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane protein that forms the core of the receptor.[5]

-

Receptor Activity-Modifying Protein 1 (RAMP1): A single transmembrane protein essential for the trafficking of CLR to the cell surface and for conferring high-affinity binding and pharmacological specificity for CGRP.

-

Receptor Component Protein (RCP): An intracellular peripheral membrane protein required to couple the CLR/RAMP1 complex to downstream signaling pathways, particularly G-protein activation.

Ubrogepant functions as a competitive antagonist at the CGRP receptor, preventing the binding of CGRP and subsequently blocking its downstream signaling cascade, which is believed to alleviate migraine symptoms.

Binding Affinity of Ubrogepant

Ubrogepant demonstrates high-affinity binding to the human CGRP receptor. Its affinity has been characterized across various species and shows selectivity over other related receptors in the calcitonin family. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Ubrogepant Binding Affinity (Ki) at CGRP Receptors

| Receptor Source | Species | Ki (nM) | Citations |

|---|---|---|---|

| Native CGRP Receptor | Human | 0.067 | |

| Cloned CGRP Receptor | Human | 0.070 | |

| Cloned CGRP Receptor | Rhesus Monkey | 0.079 | |

| Cloned CGRP Receptor | Dog | 47 | |

| Cloned CGRP Receptor | Rat | 9.6 ± 1.1 | |

| Cloned CGRP Receptor | Mouse | 11.6 ± 1.1 |

| Cloned CGRP Receptor | Rabbit | 11 ± 0.5 | |

Table 2: Ubrogepant Binding Selectivity Against Human Calcitonin Family Receptors

| Receptor | Ki (nM) | Selectivity vs. CGRP Receptor | Citations |

|---|---|---|---|

| CGRP | 0.070 | - | |

| AMY1 (Amylin 1) | 8.2 | ~100-fold |

| AM2 (Amylin 2) | 2059 | >29,000-fold | |

Functional Potency of Ubrogepant

The functional potency of an antagonist is its ability to inhibit a biological response. For CGRP receptor antagonists, this is typically measured by their ability to block CGRP-stimulated production of cyclic adenosine monophosphate (cAMP). The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response.

Table 3: Ubrogepant Functional Antagonist Activity

| Assay Type | Agonist | Potency Metric | Value (nM) | Citations |

|---|---|---|---|---|

| cAMP Response | Human α-CGRP | IC50 | 0.08 |

| Capsaicin-Induced Dermal Vasodilation (CIDV) | Capsaicin (in vivo) | EC50 | 2.6 | |

Binding Kinetics

Drug-receptor binding kinetics, defined by the association rate constant (kon) and the dissociation rate constant (koff), are critical determinants of a drug's in vivo activity.

-

kon (Association Rate): Describes the rate at which a drug binds to its target.

-

koff (Dissociation Rate): Describes the rate at which a drug unbinds from its target.

-

Residence Time (1/koff): Represents the average duration a drug molecule remains bound to the receptor. A long residence time (slow koff) can lead to sustained target engagement even after the drug's plasma concentration has declined.

While specific kon and koff values for Ubrogepant are not publicly available, its potent, competitive antagonism suggests a dynamic interaction with the receptor. For orally administered drugs for acute conditions, rapid association kinetics may be beneficial for a fast onset of action. The overall efficacy is a function of both pharmacokinetic properties and the drug's binding kinetics at the receptor site.

Signaling Pathways & Visualizations

The CGRP receptor is coupled to multiple G-protein signaling pathways. The primary and best-characterized pathway involves the Gαs subunit, which activates adenylyl cyclase (AC), leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). This pathway mediates vasodilation. The receptor can also couple to Gαq and Gαi/o, leading to the activation of Phospholipase C (PLC) and inhibition of AC, respectively.

Caption: CGRP receptor signaling pathways.

Experimental Protocols

The binding and functional data for Ubrogepant are generated using standardized pharmacological assays. Below are representative protocols for these key experiments.

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (Ubrogepant) by measuring its ability to compete with a radiolabeled ligand for binding to the CGRP receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing the CGRP receptor (e.g., SK-N-MC cells) or from cells transiently transfected to express the human CLR/RAMP1 complex. Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like a BCA assay.

-

Assay Incubation: The assay is typically performed in a 96-well plate format. Receptor membranes are incubated with a fixed concentration of a radioligand (e.g., 125I-CGRP) and a range of concentrations of the unlabeled test compound (Ubrogepant).

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the receptor-bound radioligand while unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CGRP ligand and is subtracted from all measurements. The resulting data are plotted as percent specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to fit the curve and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competition radioligand binding assay.

This assay measures the ability of an antagonist to block the functional response of CGRP receptor activation, namely the production of cAMP.

Methodology:

-

Cell Culture: Human cells expressing the CGRP receptor (e.g., SK-N-MC) are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (Ubrogepant) for a defined period.

-

Agonist Challenge: Following pre-incubation, cells are stimulated with a fixed concentration of CGRP (typically the EC80 concentration, which elicits 80% of the maximal response) to induce cAMP production. The incubation continues in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a detection kit, commonly based on competitive immunoassay formats such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The response (e.g., fluorescence ratio) is plotted against the log concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the functional potency of the antagonist.

References

- 1. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubrogepant users' real-world experience: Patients on ubrogepant, characteristics and outcomes (UNIVERSE) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

The Evolving Landscape of CGRP Antagonists: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The calcitonin gene-related peptide (CGRP) has emerged as a pivotal target in the pathophysiology of migraine. This neuropeptide's potent vasodilatory effects and its role in nociceptive transmission have made the development of CGRP receptor antagonists a cornerstone of modern migraine therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that have guided the discovery and optimization of these therapeutic agents, from early peptide fragments to the latest generation of small molecule inhibitors, known as "gepants."

From Peptide Fragments to Potent Antagonists: The Early SAR Landscape

The journey into CGRP antagonism began with modifications of the endogenous peptide itself. The discovery that the C-terminal fragment of CGRP, CGRP(8-37), acts as a receptor antagonist laid the foundation for future research. This peptide fragment, lacking the first seven N-terminal amino acids which are crucial for receptor activation, binds to the receptor without eliciting a response[1].

Further studies on peptide analogues revealed critical insights into the structural requirements for antagonist activity. For instance, the α-helical region spanning residues 8-18 was identified as crucial for high-affinity binding. Modifications within this region, such as the substitution of Gly14, were shown to impact agonist versus antagonist activity, highlighting the delicate balance of structural features governing receptor interaction.

Lipidation of peptide antagonists has been explored as a strategy to improve their pharmacokinetic profiles. By attaching a fatty acid moiety, the in vivo half-life of these peptides can be extended, enhancing their therapeutic potential. These lipidated analogues have been shown to retain potent antagonist activity at the CGRP receptor and effectively inhibit CGRP action in vivo[2].

The Dawn of Small Molecules: "Gepants" and the Quest for Oral Bioavailability

While peptide antagonists were instrumental in validating the CGRP receptor as a therapeutic target, their poor oral bioavailability and short half-life limited their clinical utility. This spurred the development of non-peptide, small molecule antagonists, a class of drugs now known as "gepants."

The First Generation: BIBN4096BS (Olcegepant)

BIBN4096BS was the first small molecule CGRP antagonist to demonstrate clinical efficacy in the acute treatment of migraine. Its discovery marked a significant milestone, proving that a non-peptide molecule could effectively block the CGRP receptor.

Key Structural Features and SAR:

-

High Affinity: BIBN4096BS exhibits exceptionally high affinity for the primate CGRP receptor, with a Ki value of 14.4 pM[3][4].

-

Competitive Antagonism: It acts as a pure competitive antagonist, shifting the concentration-response curve of CGRP to the right without any intrinsic agonistic activity[4].

-

Species Selectivity: A notable characteristic of BIBN4096BS is its remarkable species selectivity, showing approximately 200-fold higher affinity for primate CGRP receptors compared to rodent receptors.

The Second Generation: Telcagepant (MK-0974) and the Challenge of Hepatotoxicity

Telcagepant was a potent, orally bioavailable CGRP receptor antagonist that showed promise in clinical trials. However, its development was halted due to concerns about liver toxicity observed with daily dosing for migraine prophylaxis.

Optimization and SAR:

The development of telcagepant involved extensive SAR studies to optimize a lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core. Key modifications included:

-

Replacement of a phenylimidazolinone with an azabenzimidazolone: This led to more stable derivatives.

-

Introduction of a 2,3-difluorophenyl group at the C-6 position: This significantly enhanced potency.

-

Trifluoroethylation of the N-1 amide: This improved oral bioavailability.

The Modern Era: Ubrogepant, Rimegepant, and Atogepant

Learning from the challenges of earlier gepants, the latest generation of CGRP antagonists has been designed to minimize the risk of hepatotoxicity while maintaining high efficacy.

Ubrogepant (MK-1602): The first orally administered gepant to receive FDA approval for the acute treatment of migraine. It possesses high affinity for the human CGRP receptor with a Ki of 0.07 nM.

Rimegepant (BMS-927711): Approved for both acute and preventive treatment of migraine, rimegepant is a highly potent antagonist with a Ki of 0.027 nM.

The SAR of these newer agents has focused on optimizing physicochemical properties to ensure a favorable safety profile, particularly concerning liver function.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and functional potencies of key CGRP antagonists.

Table 1: Binding Affinity (Ki) of CGRP Antagonists

| Compound | Chemical Class | Species | Ki (nM) | Reference(s) |

| CGRP(8-37) | Peptide | Human | 3.6 | |

| BIBN4096BS (Olcegepant) | Non-peptide | Human | 0.0144 | |

| Telcagepant (MK-0974) | Non-peptide | Human | ~4.6 | |

| Ubrogepant (MK-1602) | Non-peptide | Human | 0.07 | |

| Rimegepant (BMS-927711) | Non-peptide | Human | 0.027 | |

| CGRP antagonist 1 | Non-peptide | - | 35 |

Table 2: Functional Antagonist Potency (IC50) of CGRP Antagonists

| Compound | Assay | Species | IC50 (nM) | Reference(s) |

| BIBN4096BS (Olcegepant) | cAMP accumulation | Human | 0.03 | |

| Ubrogepant (MK-1602) | cAMP accumulation | Human | 0.081 | |

| This compound | cAMP accumulation | - | 57 |

Experimental Protocols

The characterization of CGRP antagonists relies on a suite of in vitro and in vivo assays.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for its target receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-CGRP) for binding to the CGRP receptor, which is typically expressed in cell membranes (e.g., from SK-N-MC cells or transfected cell lines). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the compound's inhibitory constant (Ki).

Detailed Protocol:

-

Membrane Preparation:

-

Cells expressing the CGRP receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of radiolabeled CGRP and varying concentrations of the unlabeled antagonist.

-

The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 3. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Ubrogepant, a CGRP Antagonist, in Preclinical Animal Models

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Ubrogepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. Ubrogepant is approved for the acute treatment of migraine in adults.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models is crucial for the interpretation of non-clinical safety and efficacy data and for informing clinical trial design. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Ubrogepant have been characterized in several animal species. The data reveals species-specific differences in receptor binding affinity and overall exposure. A summary of these findings is presented in the tables below.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Ubrogepant in Various Species

| Species | CGRP Receptor Binding Affinity (Ki, nM) | Capsaicin-Induced Dermal Vasodilation Inhibition (EC50) |

| Mouse | 11.6 ± 1.1 | Not Available |

| Rat | 9.6 ± 1.1 | 3 nM |

| Rabbit | 11 ± 0.5 | 20 µM (EC60) |

| Dog | 47 ± 4 | Not Available |

| Rhesus Monkey | 0.079 ± 0.005 | 3.19 nM |

| Human | 0.07 ± 0.006 | 2.56 nM |

Table 2: Key Pharmacokinetic Parameters of Ubrogepant in Rat and Rhesus Monkey

| Parameter | Rat | Rhesus Monkey |

| Bioavailability (Oral) | ~23% | Not Available |

| Plasma Half-life (t½) | ~2 hours | ~4 hours |

| Primary Route of Elimination | Biliary/Fecal | Not Available |

| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 |

Source:[4]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of Ubrogepant.

In Vitro CGRP Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Ubrogepant for the CGRP receptor in different species.

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the recombinant CGRP receptors of the respective species (human, rhesus monkey, rat, mouse, rabbit, and dog) were used.

-

Radioligand: A radiolabeled CGRP peptide, such as [¹²⁵I]-CGRP, was used as the competing ligand.

-

Assay Procedure:

-

Cell membranes expressing the CGRP receptor were incubated with a fixed concentration of the radioligand and varying concentrations of Ubrogepant.

-

The reaction was allowed to reach equilibrium.

-

The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, was quantified using a gamma counter.

-

-

Data Analysis: The concentration of Ubrogepant that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Model: Capsaicin-Induced Dermal Vasodilation

Objective: To assess the in vivo functional antagonist activity of Ubrogepant at the CGRP receptor.

Methodology:

-

Animal Models: The model was validated in rhesus monkeys and also used in rats and rabbits.

-

Procedure:

-

A baseline dermal blood flow was measured using laser Doppler perfusion imaging.

-

Capsaicin was applied topically to a defined area of the skin to induce the release of CGRP from sensory nerve endings, leading to localized vasodilation.

-

Changes in dermal blood flow were monitored.

-

Ubrogepant was administered (e.g., orally or intravenously) at various doses prior to capsaicin application.

-

The inhibitory effect of Ubrogepant on the capsaicin-induced increase in dermal blood flow was quantified.

-

-

Data Analysis: The effective concentration of Ubrogepant required to inhibit the capsaicin-induced vasodilation by 50% (EC50) was calculated.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of Ubrogepant following oral administration in rats.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats were typically used.

-

Dosing:

-

Animals were fasted overnight prior to dosing.

-

Ubrogepant was formulated in a suitable vehicle (e.g., a solution or suspension).

-

A single oral dose was administered via gavage using a ball-tipped feeding needle. The volume administered was typically between 10-20 mL/kg.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Blood was collected from the jugular vein via an indwelling cannula or from the tail vein.

-

Blood samples were placed into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Preparation:

-

Blood samples were centrifuged to separate the plasma.

-

The resulting plasma was stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of Ubrogepant were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method involved protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and t½.

Signaling Pathways and Experimental Workflows

CGRP Signaling Pathway

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine. It exerts its effects by binding to the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). This interaction initiates a cascade of intracellular signaling events.

Caption: CGRP signaling pathway and the mechanism of action of Ubrogepant.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in an animal model, such as the rat.

Caption: A typical workflow for an in vivo oral pharmacokinetic study.

References

Selectivity Profile of CGRP Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of molecules pivotal in the treatment of migraine. As the prompt uses "CGRP antagonist 1" as a representative placeholder, this guide will focus on several prominent small molecule CGRP antagonists, colloquially known as 'gepants', including Atogepant, Olcegepant, Rimegepant, Telcagepant, Ubrogepant, and Zavegepant. The document details their binding affinities and functional activities at the CGRP receptor in comparison to other related receptors, outlines the experimental protocols used to determine this selectivity, and provides visual representations of key biological and experimental pathways.

Receptor Selectivity Profile

The therapeutic efficacy of CGRP antagonists is intrinsically linked to their high affinity for the CGRP receptor, which is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[1][2] However, due to the structural homology within the calcitonin family of receptors, it is crucial to assess the selectivity of these antagonists against other related receptors, such as the Amylin (AMY), Adrenomedullin (AM), and Calcitonin (CT) receptors, to predict potential off-target effects.

The following tables summarize the quantitative selectivity profiles of several key CGRP antagonists. Data is presented as inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values, which are standard measures of antagonist potency. Lower values indicate higher affinity or potency.

Table 1: Selectivity of Atogepant [3][4]

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP | 125I-CGRP | Binding | 0.015 | - | - |

| AMY1 | 125I-Amylin | Binding | - | >1000 | >66,667 |

| Adrenomedullin | 125I-AM | Binding | - | >1000 | >66,667 |

| Calcitonin | 125I-CT | Binding | - | >1000 | >66,667 |

Atogepant demonstrates high selectivity for the CGRP receptor with significantly lower affinity for other tested receptors.[3]

Table 2: Selectivity of Olcegepant

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP | 125I-CGRP | Binding | 0.01 | - | - |

| CGRP | α-CGRP | Functional (cAMP) | - | 0.1 | - |

| AMY1 | 125I-Amylin | Binding | - | ~20 | ~2000 |

| AMY1 | Amylin | Functional (cAMP) | - | ~20 | ~200 |

Olcegepant is highly potent at the CGRP receptor and displays around 200-fold selectivity over the AMY1 receptor in functional assays.

Table 3: Selectivity of Rimegepant

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP | 125I-CGRP | Binding | 0.027 | - | - |

| CGRP | α-CGRP | Functional (cAMP) | - | 0.14 | - |

| AMY1 | α-CGRP | Functional (cAMP) | - | ~4.2 | ~30 |

| AM1 | Adrenomedullin | Functional (cAMP) | - | >1000 | >7143 |

| AM2 | Adrenomedullin | Functional (cAMP) | - | >1000 | >7143 |

Rimegepant is a potent CGRP receptor antagonist with moderate selectivity over the AMY1 receptor.

Table 4: Selectivity of Telcagepant

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP | 125I-CGRP | Binding | 0.2 | - | - |

| AMY1 | 125I-Amylin | Binding | - | ~8 | ~40 |

Telcagepant exhibits high affinity for the CGRP receptor with approximately 40-fold selectivity over the AMY1 receptor.

Table 5: Selectivity of Ubrogepant

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP (native) | 125I-CGRP | Binding | 0.067 | - | - |

| CGRP (cloned human) | 125I-CGRP | Binding | 0.070 | - | - |

| CGRP | α-CGRP | Functional (cAMP) | - | 0.08 | - |

| Calcitonin Family | Various | Functional (cAMP) | - | >1000 | >12,500 |

Ubrogepant is a potent and highly selective antagonist of the human CGRP receptor.

Table 6: Selectivity of Zavegepant

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. CGRP |

| CGRP | 125I-CGRP | Binding | High Affinity | - | - |

| Adrenomedullin 1 & 2 | Various | Not Specified | - | - | >10,000 |

| Calcitonin | Various | Not Specified | - | - | >10,000 |

| Amylin 1 & 3 | Various | Not Specified | - | - | >10,000 |

Zavegepant is a high-affinity, selective CGRP receptor antagonist.

Experimental Protocols

The determination of receptor selectivity is primarily achieved through two key in vitro experimental approaches: radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (unlabeled antagonist) to compete with a radiolabeled ligand for binding to the receptor. The affinity of the test compound is determined by its IC50 value, which is then used to calculate the inhibitory constant (Ki).

Objective: To determine the binding affinity (Ki) of a CGRP antagonist for the CGRP receptor and other related receptors.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., human CGRP, AMY1, etc.).

-

Radioligand (e.g., 125I-CGRP, 125I-Amylin).

-

Unlabeled CGRP antagonist (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled CGRP antagonist.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the CGRP receptor signaling pathway. The potency of the antagonist is determined by its IC50 value.

Objective: To determine the functional potency (IC50) of a CGRP antagonist in inhibiting CGRP-induced signaling.

Materials:

-

Cells stably expressing the human CGRP receptor (e.g., HEK293 or CHO cells).

-

CGRP agonist (e.g., α-CGRP).

-

CGRP antagonist (test compound).

-

Cell culture medium and assay buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Culture the cells expressing the CGRP receptor to an appropriate density in a multi-well plate.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the CGRP antagonist for a specific period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the CGRP agonist (typically at its EC80 concentration) to all wells (except for the negative control) and incubate for a defined time (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

For a more detailed analysis of the mechanism of antagonism (e.g., competitive vs. non-competitive), a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

-

Visualizations

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates the Gs alpha subunit of its associated G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses, including vasodilation.

CGRP Receptor Signaling Cascade

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay workflow.

Radioligand Binding Assay Workflow

Experimental Workflow: cAMP Functional Assay

This diagram outlines the general procedure for a cAMP functional assay to determine antagonist potency.

cAMP Functional Assay Workflow

References

- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atogepant – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Migraine Therapy: A Technical Guide to the Discovery and Development of Novel CGRP Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine, a debilitating neurological disorder, has long presented a significant therapeutic challenge. The discovery of the pivotal role of Calcitonin Gene-Related Peptide (CGRP) in the pathophysiology of migraine has revolutionized the field, leading to the development of a new class of highly effective and targeted therapies: CGRP antagonists. This technical guide provides an in-depth exploration of the discovery and development of these novel drugs, from the fundamental signaling pathways to detailed experimental protocols and the drug development pipeline.

The CGRP Signaling Pathway in Migraine

Calcitonin Gene-Related Peptide is a 37-amino acid neuropeptide that is a potent vasodilator and is critically involved in pain signaling.[1] During a migraine attack, the activation of the trigeminal ganglion leads to the release of CGRP.[2] This release triggers a cascade of events within the trigeminovascular system, including vasodilation of cranial blood vessels and neurogenic inflammation, which are believed to be key contributors to the intense pain of a migraine headache.[1]

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP).[3] The binding of CGRP to this receptor complex initiates downstream signaling primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade ultimately results in the physiological effects associated with migraine.

Quantitative Data on Novel CGRP Antagonists

The development of CGRP antagonists has yielded two main classes of drugs: small molecule antagonists, known as "gepants," and monoclonal antibodies. The following tables summarize key quantitative data for several prominent examples.

Table 1: Binding Affinities and Functional Potencies of Gepants

| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference(s) |

| Ubrogepant | CGRP Receptor | 0.07 | 0.6 | |

| Rimegepant | CGRP Receptor | 0.03 | 0.14 | |

| Atogepant | CGRP Receptor | 0.015 | 0.04 | |

| Zavegepant | CGRP Receptor | 0.03 | 0.1 | |

| Olcegepant | CGRP Receptor | 0.01 | 0.2 | |

| Telcagepant | CGRP Receptor | 0.2 | 0.3 |

Table 2: Pharmacokinetic Parameters of Gepants

| Compound | Bioavailability (%) | Half-life (hours) | Tmax (hours) | Metabolism | Reference(s) |

| Ubrogepant | ~6 | 5-7 | 1.5 | CYP3A4 | |

| Rimegepant | ~64 | 11 | 1.5 | CYP3A4, CYP2C9 | |

| Atogepant | ~69 | 11 | 1-2 | CYP3A4 | |

| Zavegepant | N/A (intranasal) | 2.7 | 0.5 | CYP3A4, CYP2D6 |

Table 3: Pharmacokinetic and Binding Characteristics of Monoclonal Antibodies

| Compound | Target | Half-life (days) | Tmax (days) | Route of Administration | Reference(s) |

| Erenumab | CGRP Receptor | ~28 | 5-8 | Subcutaneous | |

| Fremanezumab | CGRP Ligand | ~30-32 | 5-7 | Subcutaneous | |

| Galcanezumab | CGRP Ligand | ~27 | 5 | Subcutaneous | |

| Eptinezumab | CGRP Ligand | ~27 | 0.2 (end of infusion) | Intravenous |

Experimental Protocols for CGRP Antagonist Characterization

The discovery and development of CGRP antagonists rely on a suite of robust in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

CGRP Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human CGRP receptor (e.g., SK-N-MC cells).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CGRP analog (e.g., [125I]-CGRP), and varying concentrations of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

CGRP-Induced cAMP Accumulation Assay (Functional Assay)

This cell-based functional assay measures the ability of a CGRP antagonist to inhibit the CGRP-induced increase in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the CGRP receptor (e.g., CHO-K1 cells stably co-expressing CLR and RAMP1) in 96-well plates.

-

-

Antagonist Pre-incubation:

-

Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

CGRP Stimulation:

-

Add a fixed concentration of CGRP to stimulate cAMP production and incubate.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration against the concentration of the test compound to determine the IC50 value.

-

In Vivo Model: Capsaicin-Induced Dermal Vasodilation

This model assesses the in vivo efficacy of a CGRP antagonist by measuring its ability to block the vasodilation induced by the topical application of capsaicin, which causes the release of endogenous CGRP.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse).

-

Shave a small area of skin, for example, on the back or ear.

-

-

Drug Administration:

-

Administer the test compound via the desired route (e.g., oral, intravenous, subcutaneous).

-

-

Capsaicin Application:

-

After a predetermined time for drug absorption, topically apply a solution of capsaicin to the shaved area of skin.

-

-

Measurement of Blood Flow:

-

Measure the changes in dermal blood flow using a laser Doppler flowmeter at baseline and at various time points after capsaicin application.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the capsaicin-induced increase in blood flow for each dose of the test compound to determine its in vivo potency (e.g., ED50).

-

In Vivo Model: Electrical Stimulation of the Trigeminal Ganglion

This model directly activates the trigeminal nervous system to mimic the initiation of a migraine attack and allows for the measurement of CGRP release and its downstream effects.

Methodology:

-

Surgical Preparation:

-

Anesthetize the animal (e.g., rat).

-

Perform a craniotomy to expose the trigeminal ganglion.

-

Insert a stimulating electrode into the trigeminal ganglion.

-

-

Drug Administration:

-

Administer the test compound.

-

-

Trigeminal Stimulation:

-

Apply electrical stimulation to the trigeminal ganglion.

-

-

Measurement of Endpoints:

-

Collect blood samples from the jugular vein to measure CGRP levels using an immunoassay.

-

Monitor changes in cerebral blood flow using laser Doppler flowmetry.

-

-

Data Analysis:

-

Compare the CGRP levels and changes in blood flow in treated animals to those in a vehicle-treated control group to assess the efficacy of the antagonist.

-

The Drug Discovery and Development Pipeline for CGRP Antagonists

The journey of a novel CGRP antagonist from the laboratory to the clinic follows a structured and rigorous pipeline.

Conclusion

The discovery and development of CGRP antagonists represent a landmark achievement in the field of neurology and a testament to the power of translational medicine. By targeting a key mechanism in migraine pathophysiology, these novel therapies offer significant improvements in efficacy and tolerability for many patients. This technical guide has provided a comprehensive overview of the core scientific principles and methodologies that have underpinned the success of CGRP antagonist development. As research continues, the refinement of these techniques and the exploration of new chemical matter will undoubtedly lead to even more effective and personalized treatments for migraine and potentially other CGRP-mediated disorders.

References

Preclinical Evaluation of CGRP Antagonist 1 for Migraine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. Calcitonin Gene-Related Peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical evaluation of "CGRP Antagonist 1," a novel small molecule CGRP receptor antagonist for the potential treatment of migraine. The document details the in vitro and in vivo pharmacology, pharmacokinetics, and safety profile of this compound, presenting quantitative data in structured tables and outlining key experimental methodologies. Visualizations of the CGRP signaling pathway and experimental workflows are provided to facilitate understanding.

Introduction: The Role of CGRP in Migraine

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is highly expressed in trigeminal ganglion neurons, which are crucial in the transmission of head pain. During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP from nerve endings in the meninges, the membranes surrounding the brain. This release triggers a cascade of events including vasodilation of cranial blood vessels, mast cell degranulation, and neurogenic inflammation, all of which are thought to contribute to the pain of a migraine headache. Furthermore, CGRP is involved in peripheral and central sensitization, processes that lead to increased sensitivity to pain. The development of CGRP receptor antagonists represents a targeted therapeutic approach for the treatment of migraine.

Non-Clinical Pharmacology

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through a series of receptor binding and functional assays to determine its affinity and potency at the human CGRP receptor.

2.1.1. Receptor Binding Affinity

The affinity of this compound for the human CGRP receptor was determined using a radioligand binding assay.

Table 1: CGRP Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Kᵢ (nM) |

| This compound | Human CGRP | [¹²⁵I]-CGRP | 0.03 |

2.1.2. Functional Antagonism

The ability of this compound to inhibit the functional activity of the CGRP receptor was assessed by measuring its effect on CGRP-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human CGRP receptor.

Table 2: Functional Antagonism of CGRP-Induced cAMP Production

| Compound | Cell Line | Agonist | IC₅₀ (nM) |

| This compound | SK-N-MC | human α-CGRP | 2.0 |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in established animal models of migraine.

2.2.1. Inhibition of CGRP-Induced Dural Vasodilation

This compound was tested for its ability to inhibit the vasodilation of dural blood vessels induced by the administration of CGRP in rats.

Table 3: Effect of this compound on CGRP-Induced Dural Vasodilation in Rats

| Treatment | Dose (mg/kg, i.v.) | Inhibition of Vasodilation (%) |

| This compound | 1 | 75 |

| This compound | 3 | 95 |

2.2.2. Attenuation of Nitroglycerin-Induced Hyperalgesia

The nitroglycerin (NTG) induced hyperalgesia model in rats is a widely used model to study migraine-like pain. This compound was evaluated for its ability to reverse NTG-induced trigeminal hyperalgesia.

Table 4: Effect of this compound on Nitroglycerin-Induced Hyperalgesia in Rats

| Treatment | Dose (mg/kg, p.o.) | Reversal of Hyperalgesia (%) |

| This compound | 10 | 60 |

| This compound | 30 | 85 |

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats and dogs to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Single-Dose Pharmacokinetics in Rats

Table 5: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value |

| Tₘₐₓ (h) | 2.0 |

| Cₘₐₓ (ng/mL) | 1500 |

| AUC₀₋₂₄ (ng·h/mL) | 9000 |

| t₁/₂ (h) | 10 |

| Bioavailability (%) | 40 |

Single-Dose Pharmacokinetics in Dogs

Table 6: Pharmacokinetic Parameters of this compound in Dogs (5 mg/kg, p.o.)

| Parameter | Value |

| Tₘₐₓ (h) | 2.5 |

| Cₘₐₓ (ng/mL) | 1200 |

| AUC₀₋₂₄ (ng·h/mL) | 11000 |

| t₁/₂ (h) | 12 |

| Bioavailability (%) | 55 |

Preclinical Safety and Toxicology

Initial safety and toxicology studies were conducted to assess the tolerability of this compound.

In Vitro Safety Pharmacology

This compound was screened against a panel of receptors, ion channels, and enzymes to identify potential off-target activities. No significant off-target interactions were observed at concentrations up to 10 µM.

In Vivo Toxicology

Single-dose toxicity studies were performed in rats and dogs.

Table 7: Acute Toxicity Studies of this compound

| Species | Route of Administration | Maximum Tolerated Dose (mg/kg) |

| Rat | Oral | >1000 |

| Dog | Oral | >500 |

Experimental Protocols

CGRP Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CGRP receptor.

-

Membrane Preparation : Membranes are prepared from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

-

Binding Reaction : The reaction mixture contains cell membranes, [¹²⁵I]-CGRP (the radioligand), and varying concentrations of the test compound in a binding buffer.

-

Incubation : The mixture is incubated to allow the binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

CGRP-Induced cAMP Functional Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular cAMP levels induced by CGRP.

-

Cell Culture : Cells expressing the CGRP receptor (e.g., SK-N-MC) are cultured in appropriate media.

-

Compound Incubation : Cells are pre-incubated with varying concentrations of the test compound.

-

CGRP Stimulation : CGRP is added to the cells to stimulate cAMP production.

-

Cell Lysis : The cells are lysed to release the intracellular cAMP.

-

cAMP Detection : The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis : The concentration of the test compound that inhibits 50% of the CGRP-induced cAMP production (IC₅₀) is determined.

Nitroglycerin-Induced Hyperalgesia Model in Rats

This in vivo model is used to assess the efficacy of potential anti-migraine drugs.

-

Animal Acclimation : Male Sprague-Dawley rats are acclimated to the testing environment.

-

Baseline Measurement : Baseline mechanical sensitivity of the periorbital region is measured using von Frey filaments.

-

Nitroglycerin Administration : Rats are injected with nitroglycerin (NTG) to induce a state of hyperalgesia.

-

Test Compound Administration : The test compound or vehicle is administered orally at a specified time after NTG injection.

-

Post-treatment Measurements : Mechanical sensitivity is measured at various time points after compound administration.

-

Data Analysis : The reversal of NTG-induced hyperalgesia is calculated by comparing the mechanical thresholds of the compound-treated group to the vehicle-treated group.

Visualizations

CGRP Signaling Pathway in Migraine

Caption: CGRP signaling pathway in migraine pathogenesis.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: Workflow for the CGRP receptor binding assay.

Experimental Workflow for In Vivo Nitroglycerin Model

Caption: Workflow for the nitroglycerin-induced hyperalgesia model.

References

- 1. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and preclinical rationale for CGRP-receptor antagonists in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 4. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGRP mechanism antagonists and migraine management. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Methodological & Application

Application Note: A Homogeneous Cell-Based Assay for Screening Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of G protein-coupled receptor (GPCR) antagonists, specifically targeting the Calcitonin Gene-Related Peptide (CGRP) receptor.

Introduction Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide implicated in the pathophysiology of migraine.[1][2] It exerts its effects by activating the CGRP receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[3][4][5] Upon CGRP binding, the receptor complex primarily couples to the stimulatory G-protein (Gs), activating adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade is a key target for therapeutic intervention in migraine.

This application note provides a detailed protocol for a competitive cell-based assay to identify and characterize CGRP receptor antagonists. The assay measures the ability of a test compound to inhibit the CGRP-induced production of cAMP in a recombinant cell line stably expressing the human CGRP receptor. This method is suitable for high-throughput screening (HTS) and detailed pharmacological characterization of novel antagonist compounds.

CGRP Receptor Signaling Pathway

The binding of CGRP to the CLR/RAMP1 receptor complex initiates a well-characterized signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The Gsα-GTP subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This increase in the second messenger cAMP leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including the cAMP Response Element-Binding protein (CREB).

Experimental Protocol

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a test antagonist. The principle involves stimulating cells with a fixed concentration of CGRP (typically at its EC₈₀ value) in the presence of varying concentrations of the antagonist.

Materials and Reagents

-

Cell Line: HEK293 or CHO-K1 cells stably co-expressing human CLR and RAMP1 (e.g., BPS Bioscience #79566, Revvity #ES-420-C).

-

Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Geneticin, Blasticidin).

-

Assay Buffer: HBSS or PBS supplemented with 5 mM HEPES, 0.1% BSA.

-

Agonist: Human α-CGRP (American Peptide or equivalent).

-

Test Compound: CGRP Antagonist 1 (dissolved in 100% DMSO).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Assay Plate: 384-well, white, solid-bottom microplate.

-

cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or luciferase-based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit, DiscoveRx HitHunter® cAMP Assay).

-

Reagents for Cell Detachment: EDTA-based, non-enzymatic cell dissociation buffer.

Procedure

-

Cell Culture:

-

Culture the CGRP receptor-expressing cells according to the supplier's instructions, typically at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency. For the assay, use cells that are in the mid-logarithmic growth phase.

-

-

Cell Preparation:

-

Carefully wash the cells with sterile PBS.

-

Detach the cells using a gentle, non-enzymatic cell dissociation buffer to preserve receptor integrity.

-

Resuspend the cells in assay buffer containing 0.5 mM IBMX.

-

Perform a cell count and adjust the density to the desired concentration for plating (e.g., 1.0 x 10⁶ cells/mL for 2,500 cells per well in a 5 µL volume).

-

-

Assay Protocol:

-

Compound Plating: Prepare a serial dilution of "this compound" in 100% DMSO. Then, dilute these stocks into assay buffer to create 4x working solutions. Dispense the antagonist solutions into the 384-well plate. Include "vehicle only" (DMSO in assay buffer) controls for maximum (stimulated) and minimum (basal) signal.

-

Cell Seeding: Add 2,500 cells in assay buffer to each well of the 384-well plate.

-

Antagonist Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Prepare a 4x working solution of human α-CGRP in assay buffer. Add this solution to all wells except for the "minimum signal" (basal) controls. The final CGRP concentration should be at its pre-determined EC₈₀ value.

-

Incubation: Incubate the plate for 30 minutes at room temperature or 15 minutes at 37°C.

-

Detection: Add the cAMP detection reagents (e.g., HTRF lysis buffer and detection antibodies) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

-

Readout: Measure the signal on a plate reader compatible with the detection technology (e.g., an HTRF-certified reader).

-

Data Presentation and Analysis

The raw data from the plate reader is first used to calculate the percentage of inhibition for each antagonist concentration.

Calculation: Percentage Inhibition = 100 x (1 - [Signal_Test - Signal_Min] / [Signal_Max - Signal_Min])

Where:

-

Signal_Test: Signal from wells with agonist and antagonist.

-

Signal_Max: Signal from wells with agonist and vehicle (0% inhibition).

-

Signal_Min: Signal from wells with vehicle only (100% inhibition).

The calculated percentage inhibition values are then plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data Structure for this compound

| Antagonist Conc. [M] | Log [Antagonist] | Raw Signal (e.g., HTRF Ratio) | % Inhibition |

| 1.00E-11 | -11.0 | 1855 | 2.5% |

| 3.16E-11 | -10.5 | 1820 | 5.3% |

| 1.00E-10 | -10.0 | 1690 | 15.6% |

| 3.16E-10 | -9.5 | 1250 | 49.4% |

| 1.00E-09 | -9.0 | 750 | 85.9% |

| 3.16E-09 | -8.5 | 480 | 104.1% |

| 1.00E-08 | -8.0 | 465 | 105.2% |

| 3.16E-08 | -7.5 | 450 | 106.3% |

| Controls | |||

| Max Signal (EC₈₀ CGRP) | N/A | 1880 | 0% |

| Min Signal (Basal) | N/A | 470 | 100% |

| Calculated Value | |||

| IC₅₀ | 3.05E-10 M |

Note: Data presented is hypothetical for illustrative purposes.

For a more detailed characterization of the mechanism of antagonism (e.g., competitive vs. non-competitive), antagonist shift assays can be performed. These involve generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist to calculate a pA₂ or pKₑ value via Schild analysis.

Conclusion The described cell-based cAMP assay is a robust and reliable method for the functional characterization of CGRP receptor antagonists. It provides quantitative data on compound potency (IC₅₀) and is readily adaptable for high-throughput screening campaigns. This protocol serves as a foundational tool for researchers aiming to discover and develop novel therapeutics targeting the CGRP pathway for the treatment of migraine and other related disorders.

References

- 1. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of CGRP Antagonist 1 in Rodents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and evaluation of "CGRP Antagonist 1," a representative small-molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. The protocols and data presented are based on established methodologies for similar compounds in rodent models.

Introduction